![molecular formula C22H23NO4 B2443992 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid CAS No. 1936139-00-2](/img/structure/B2443992.png)
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .
Synthesis Analysis
The synthesis of Fmoc amino acid derivatives is typically achieved using the mixed anhydride method or the acid chloride method .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the fluorene and piperidine rings. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As an Fmoc-protected amino acid, this compound would be expected to participate in peptide coupling reactions. The Fmoc group can be removed under mildly basic conditions, allowing the free amino group to react .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fmoc-protected amino acids are typically solid at room temperature .Applications De Recherche Scientifique
Protective Groups in Organic Synthesis
1-[(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid plays a crucial role in synthetic organic chemistry, particularly as a protective group for hydroxy-groups. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from this compound, is used to protect hydroxy groups alongside various acid- and base-labile protecting groups. It is conveniently removed by the action of triethylamine, making it a versatile choice in the synthesis of complex organic molecules, including peptides and oligonucleotides. This method facilitates the synthesis of sensitive molecular structures without affecting other functional groups (Gioeli & Chattopadhyaya, 1982).
Molecular Structure and Hydrogen Bonding
Research on compounds related to 1-[(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid has contributed significantly to understanding molecular structures and intramolecular hydrogen bonding. For instance, studies on 9-oxo-9H-fluorene-1-carboxylic acid have revealed its planar conformation and the internal hydrogen bonding between the carboxyl group and the ketone oxygen atom, which influences the molecular stacking and physical properties of the compound (Coté, Lalancette, & Thompson, 1996).
Synthesis of Hydroxamic Acids
The compound also finds application in the synthesis of hydroxamic acids, a class of molecules with significant biological activity. N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines prepared from this compound undergo efficient condensation reactions, facilitating the synthesis of structurally diverse N-substituted hydroxamic acids. This methodology opens avenues for creating potential therapeutic agents with varied biological activities (Mellor & Chan, 1997).
Antibacterial Agents
Compounds related to 1-[(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid have been utilized in the development of novel antibacterial agents. Research has shown that derivatives of this compound exhibit significant in vitro and in vivo antibacterial activity, suggesting their potential as templates for designing new antibiotics. This application underscores the importance of such compounds in addressing antibiotic resistance, a growing concern in medical science (Egawa et al., 1984).
Oligomer Synthesis
The versatility of 1-[(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid extends to the synthesis of oligomers derived from sugar amino acids. This approach has led to the efficient synthesis of oligomers with potential applications in drug delivery and as novel materials. The ability to incorporate these units into solid-phase synthesis demonstrates the compound's utility in creating complex oligomeric structures (Gregar & Gervay-Hague, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-15(21(24)25)12-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXSRMTHPANFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2443911.png)
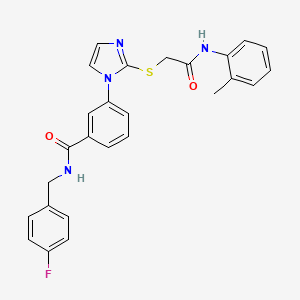
![2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride](/img/structure/B2443915.png)
![2-[3-(Methoxymethyl)phenyl]acetic acid](/img/structure/B2443916.png)
![N-(4-methoxybenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2443917.png)
![3'-(3-Chloro-4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2443918.png)
![3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2443919.png)
![N-(3-cyanothiolan-3-yl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2443921.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide](/img/structure/B2443924.png)
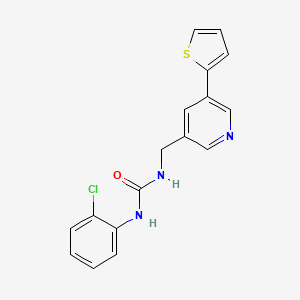
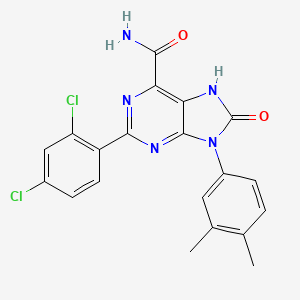
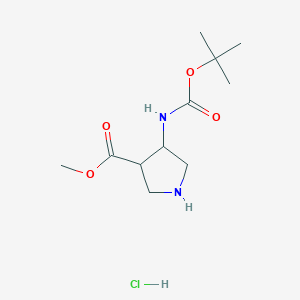
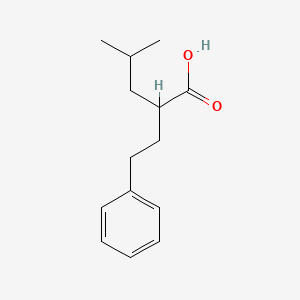
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2443932.png)